

Application Notes and Protocols for Topical Delivery of Sodium Copper Chlorophyllin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyllin sodium copper salt*

Cat. No.: *B15542743*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium copper chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant interest in dermatology for its potent antioxidant, anti-inflammatory, and wound-healing properties.^{[1][2]} Its topical application has shown promise in addressing a range of skin concerns, including photoaging, acne vulgaris, and inflammatory skin conditions like rosacea.^{[1][3][4]} This document provides detailed application notes and experimental protocols for the formulation and evaluation of sodium copper chlorophyllin for topical delivery, intended to guide researchers and drug development professionals in this field.

The primary mechanism of action for its anti-aging effects is attributed to the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid in the dermal extracellular matrix.^{[1][2]} By preserving hyaluronic acid levels, sodium copper chlorophyllin helps maintain skin hydration and structural integrity.^[2] Furthermore, it exhibits antibacterial activity against *Propionibacterium acnes* (*P. acnes*), a key bacterium implicated in acne, and modulates inflammatory responses by inhibiting the NF-κB signaling pathway.^{[5][6]}

Liposomal and hydrogel formulations are effective delivery systems for enhancing the stability and skin penetration of sodium copper chlorophyllin.^{[1][7]} This document will focus on these two formulation strategies.

Data Presentation

Table 1: Summary of Clinical Efficacy of Topical Sodium Copper Chlorophyllin Formulations

Indication	Formulation Type	Concentration	Study Duration	Key Outcomes	Citation
Mild-to-Moderate Photodamage & Solar Lentigines	Liposomal Gel	0.066%	8 weeks	Statistically significant improvement in fine lines, wrinkles, and solar lentigines.	[8]
Mild-to-Moderate Acne & Large Pores	Liposomal Gel	0.1%	3 weeks	Statistically significant improvement in global acne assessment, facial pores, oiliness, and blotchiness.	[4][5][9]
Photoaged Skin Biomarkers	Liposomal Gel	0.05%	12 days	Statistically significant increase in fibrillin/amyloid P and epidermal mucins. Increased presence of procollagen 1 and dermal mucin.	[1]
Facial Redness & Erythematotelangiectatic Rosacea	Liposomal Gel	0.01%	2 months	Observed decrease in facial redness and smoother skin.	[3]

Table 2: Physicochemical Properties of Sodium Copper Chlorophyllin Formulations

Formulation Type	Parameter	Typical Values	Significance	Citation
Liposomal Dispersion	Particle Size	100 - 300 nm	Influences skin penetration and stability.	[10][11]
Polydispersity Index (PDI)	< 0.3	Indicates a narrow and uniform size distribution, desirable for stability.		[10][11]
Zeta Potential	-20 mV to -50 mV	A sufficiently negative or positive zeta potential prevents particle aggregation and enhances stability.		[10][12]
Hydrogel	pH	5.5 - 7.0	Should be compatible with skin pH to avoid irritation.	[7][13]
Viscosity	Varies	Affects spreadability, residence time on the skin, and patient compliance.		[7][13]
Bioadhesion	Varies	Determines the formulation's ability to adhere to the skin surface.		[7]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Sodium Copper Chlorophyllin Gel (0.1%)

This protocol describes the preparation of a liposomal gel formulation similar to those used in clinical studies for acne and large pores.[4][9]

Materials:

- Sodium Copper Chlorophyllin
- Soy Phosphatidylcholine
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Carbomer 940
- Triethanolamine
- Glycerin
- Phenoxyethanol (as a preservative)
- Purified Water

Equipment:

- Rotary evaporator
- Bath sonicator or probe sonicator
- Homogenizer

- pH meter
- Magnetic stirrer
- Glassware

Procedure:

- **Liposome Preparation (Thin Film Hydration Method):**
 1. Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
 2. Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C).
 3. Hydrate the lipid film by adding a PBS (pH 7.4) solution containing 0.1% (w/v) sodium copper chlorophyllin. The flask should be rotated gently to allow for the formation of multilamellar vesicles (MLVs).
 4. To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a bath or probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.
 5. (Optional) For a more uniform size distribution, the liposomal suspension can be subjected to high-pressure homogenization.
- **Gel Formulation:**
 1. Disperse Carbomer 940 in purified water containing glycerin and phenoxyethanol with constant stirring.
 2. Allow the mixture to swell for at least 2 hours to ensure complete hydration of the polymer.
 3. Slowly add the prepared liposomal suspension to the carbomer gel base with continuous stirring.

4. Neutralize the gel by adding triethanolamine dropwise until a pH of approximately 6.0-6.5 is achieved. This will result in the formation of a clear, viscous gel.
- Characterization:
 1. Particle Size and Zeta Potential: Analyze the liposomal suspension before incorporation into the gel using Dynamic Light Scattering (DLS).
 2. Encapsulation Efficiency: Determine the amount of sodium copper chlorophyllin entrapped in the liposomes by separating the free drug from the liposomes using methods like dialysis or ultracentrifugation, followed by spectrophotometric quantification of the free drug in the supernatant.
 3. Rheological Properties: Measure the viscosity and spreadability of the final gel formulation.
 4. Stability: Assess the physical and chemical stability of the formulation over time at different storage conditions (e.g., room temperature, 4°C, 40°C). Monitor for changes in pH, viscosity, color, and drug content.

Protocol 2: In Vitro Hyaluronidase Inhibition Assay

This protocol is adapted from a study evaluating the hyaluronidase inhibitory activity of sodium copper chlorophyllin.[\[2\]](#)[\[14\]](#)

Materials:

- Hyaluronidase from bovine testes
- Hyaluronic acid sodium salt
- Bovine serum albumin (BSA)
- Sodium copper chlorophyllin (and its analogs if desired)
- Phosphate buffer (pH 7.0)
- Acetate buffer (pH 4.0)

- Spectrophotometer (capable of reading at 595 nm)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of hyaluronidase in phosphate buffer (pH 7.0).
 - Prepare a stock solution of hyaluronic acid in acetate buffer (pH 4.0).
 - Prepare different concentrations of sodium copper chlorophyllin in the appropriate buffer.
 - Prepare a solution of BSA in acetate buffer.
- Assay Procedure:
 1. In a microplate well, mix the hyaluronidase solution with various concentrations of the sodium copper chlorophyllin solution (test samples) or buffer (control).
 2. Pre-incubate the mixture at 37°C for 20 minutes.
 3. Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well.
 4. Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).
 5. Stop the reaction by adding the acidic BSA solution. The addition of acidic albumin solution precipitates the undigested hyaluronic acid.
 6. Measure the turbidity of the solution at 595 nm using a spectrophotometer. The turbidity is inversely proportional to the hyaluronidase activity.
- Calculation:
 - Calculate the percentage of hyaluronidase inhibition using the following formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of test sample}) / \text{Absorbance of control}] \times 100$

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against *P. acnes*

This protocol describes a method to determine the antibacterial activity of sodium copper chlorophyllin against *P. acnes*.^[6]

Materials:

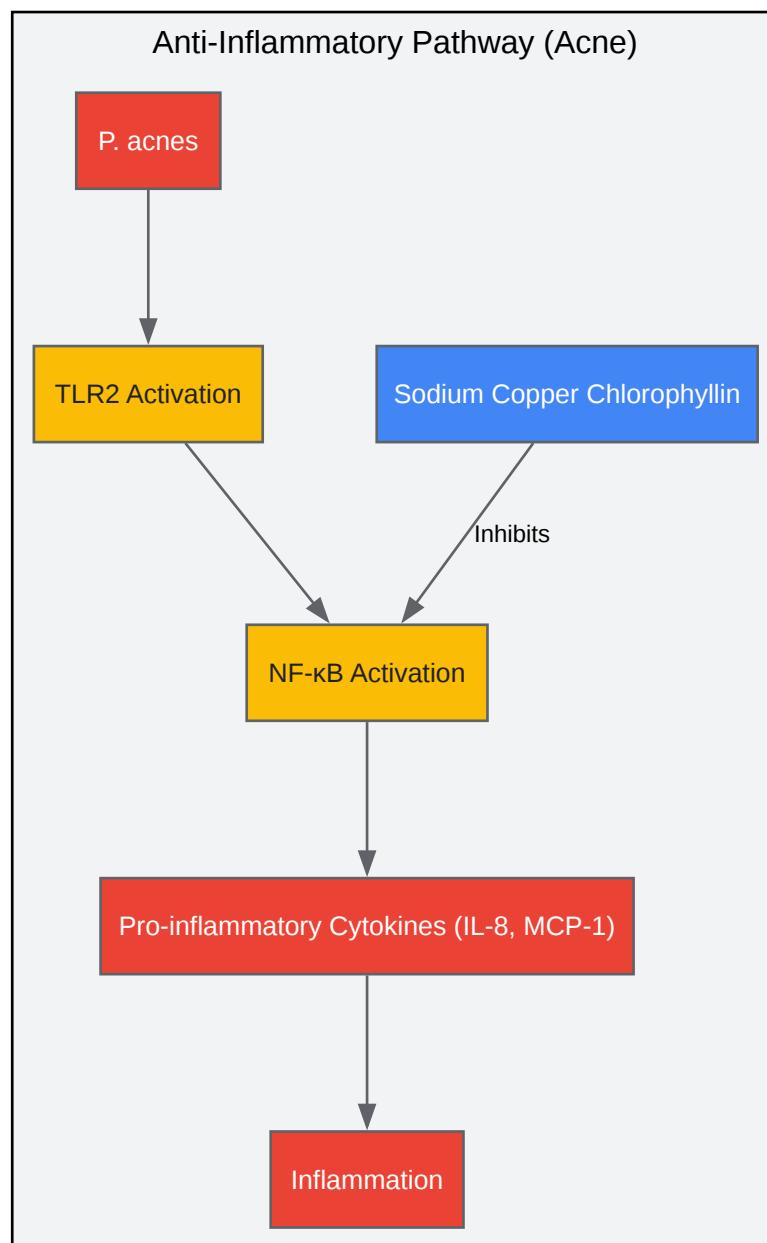
- *Propionibacterium acnes* (*Cutibacterium acnes*) culture
- Reinforced Clostridial Medium (RCM) broth
- Sodium copper chlorophyllin
- 96-well microtiter plate
- Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)
- Spectrophotometer (microplate reader)

Procedure:

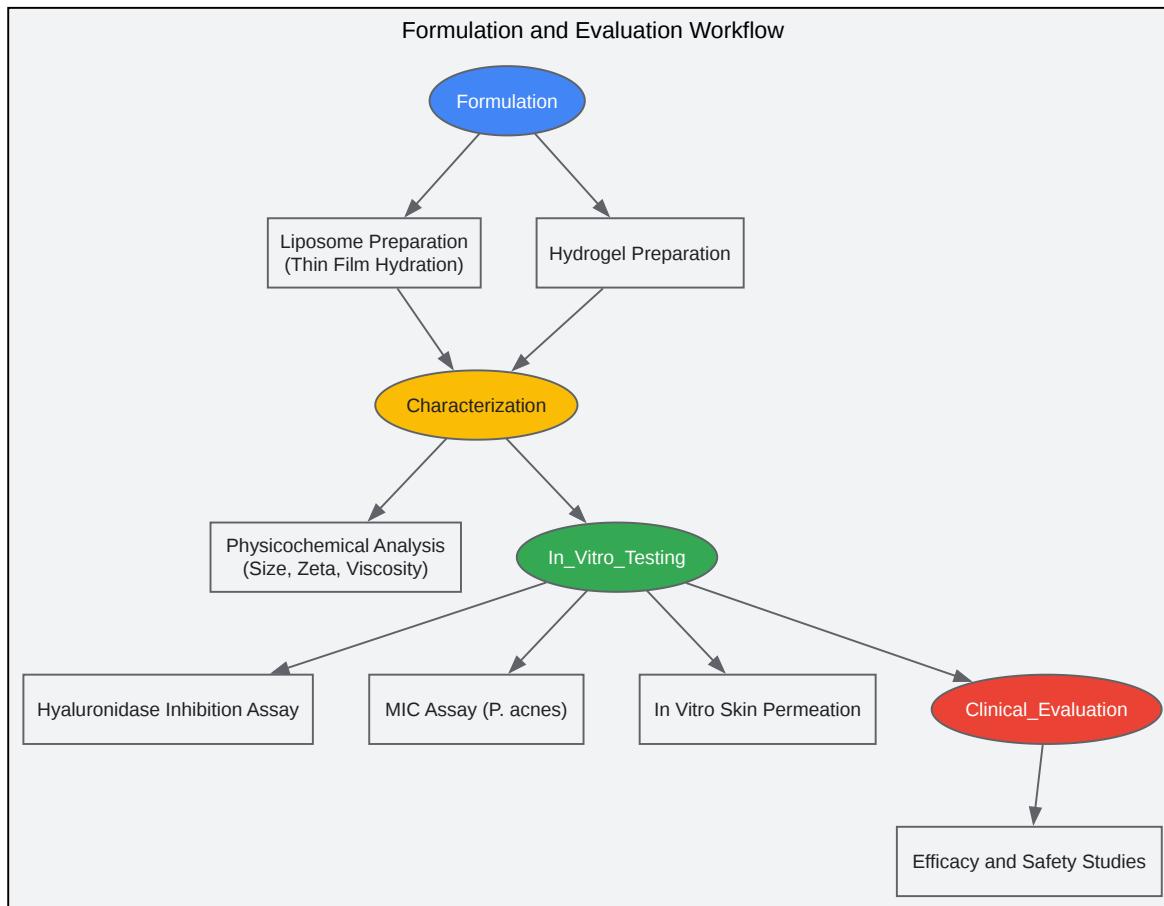
- Preparation of Inoculum:
 - Culture *P. acnes* in RCM broth under anaerobic conditions at 37°C until it reaches the logarithmic growth phase.
 - Adjust the bacterial suspension to a concentration of approximately 1×10^6 CFU/mL.
- Broth Microdilution Assay:
 1. Prepare a stock solution of sodium copper chlorophyllin in RCM broth.
 2. Perform serial two-fold dilutions of the sodium copper chlorophyllin stock solution in the wells of a 96-well microtiter plate containing RCM broth.
 3. Inoculate each well with the prepared *P. acnes* suspension.

4. Include a positive control well (broth + bacteria, no inhibitor) and a negative control well (broth only).
5. Incubate the microtiter plate under anaerobic conditions at 37°C for 48-72 hours.

- Determination of MIC:
 - The MIC is defined as the lowest concentration of sodium copper chlorophyllin that completely inhibits the visible growth of *P. acnes*. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The MIC for chlorophyllin against *P. acnes* has been reported to be 100 µM.[6]


Visualization

Signaling Pathways and Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Hyaluronidase Inhibition Pathway of Sodium Copper Chlorophyllin.

[Click to download full resolution via product page](#)

Caption: Anti-Inflammatory Mechanism of Sodium Copper Chlorophyllin in Acne.

[Click to download full resolution via product page](#)

Caption: Workflow for Topical Sodium Copper Chlorophyllin Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ability of sodium copper chlorophyllin complex to repair photoaged skin by stimulation of biomarkers in human extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of hyaluronidase by sodium copper chlorophyllin complex and chlorophyllin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Treatment With Liposomal Sodium Copper Chlorophyllin Complex in Subjects With Facial Redness and Erythematotelangiectatic Rosacea: Case Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Pilot Study of Topical Copper Chlorophyllin Complex in Subjects With Facial Acne and Large Pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Inhibitory effect of chlorophyllin on the Propionibacterium acnes-induced chemokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Pilot Study of Topical Copper Chlorophyllin Complex in Subjects With Facial Acne and Large Pores - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Zeta potential: a case study of cationic, anionic, and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorophyllin sodium copper salt in hydrogel formulations: spectrophotometric stability studies and in vitro release | CoLab [colab.ws]
- 14. In vitro inhibition of hyaluronidase by sodium copper chlorophyllin complex and chlorophyllin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Topical Delivery of Sodium Copper Chlorophyllin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542743#formulation-of-sodium-copper-chlorophyllin-for-topical-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com